molecular formula C21H21FN6O2S B2553113 1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 892280-02-3

1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

カタログ番号: B2553113
CAS番号: 892280-02-3
分子量: 440.5
InChIキー: DERQULQVZXJOGM-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 1-(3-(4-(4-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one features a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core substituted with a 4-methyl group. A 3-oxopropyl linker connects this core to a piperazine ring bearing a 4-fluorophenyl substituent. The fluorine atom on the phenyl group may enhance metabolic stability and binding affinity through electron-withdrawing effects .

特性

IUPAC Name

12-[3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl]-8-methyl-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN6O2S/c1-25-20(30)19-16(8-13-31-19)28-17(23-24-21(25)28)6-7-18(29)27-11-9-26(10-12-27)15-4-2-14(22)3-5-15/h2-5,8,13H,6-7,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DERQULQVZXJOGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Structural Variations and Key Features

The following table summarizes structural differences and similarities between the target compound and related analogs:

Compound Name / ID Core Structure Piperazine Substituent Alkyl Group on Core Linker Key Findings
Target Compound Thieno-triazolo-pyrimidinone 4-fluorophenyl 4-methyl 3-oxopropyl Enhanced metabolic stability due to fluorine; moderate lipophilicity
4-Butyl-1-{3-oxo-3-[4-(2-pyrimidinyl)-1-piperazinyl]propyl}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one Thieno-triazolo-pyrimidinone 2-pyrimidinyl 4-butyl 3-oxopropyl Reduced CNS penetration due to pyrimidinyl's polarity; longer alkyl increases lipophilicity
4-(4-Methylphenyl)-1-pyrrolidin-1-ylmethyl-triazolo-benzo(b)thieno[3,2-e]pyrimidin-5(4H)-one Benzo-thieno-triazolo-pyrimidinone N/A (no piperazine) 4-methylphenyl N/A High activity in bioassays; benzo-thieno core improves aromatic stacking
1-(4-Fluoro-2-hydroxyphenyl)-pyrazolopyrimidine Pyrazolopyrimidinone N/A N/A N/A Hydroxyl group enhances solubility but reduces blood-brain barrier uptake
N-(3-(2-((2-methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-...phenyl)acrylamide Pyrimido-pyrimidinone 4-methylpiperazine N/A Acrylamide Acrylamide linker enables covalent binding; 4-methylpiperazine improves solubility

Key Comparative Insights

Core Structure Effects: The target's thieno-triazolo-pyrimidinone core offers a balance of planarity and rigidity, facilitating receptor binding through π-π interactions. In contrast, pyrazolopyrimidinones (e.g., ) exhibit greater conformational flexibility, which may reduce target specificity .

Piperazine Substituents :

  • The 4-fluorophenyl group on the target compound provides electron-withdrawing effects, improving binding to serotonin or dopamine receptors compared to 2-pyrimidinyl () or 4-methylpiperazine () .
  • Trifluoromethylphenyl substituents () increase lipophilicity but may introduce metabolic liabilities due to CYP450 interactions .

Alkyl Group and Linker Modifications :

  • The 4-methyl group on the target’s core optimizes lipophilicity for CNS penetration, whereas 4-butyl () increases logP, risking solubility issues .
  • The 3-oxopropyl linker in the target compound allows for optimal spacing between the core and piperazine, unlike acrylamide linkers (), which enable irreversible binding but may raise toxicity concerns .

Research Findings and Implications

  • Activity Profiles : Compounds with 4-fluorophenyl or 4-methylphenyl groups (target, ) demonstrate superior activity in receptor-binding assays compared to polar substituents like pyrimidinyl .
  • Metabolic Stability : Fluorinated analogs (target, ) exhibit slower hepatic clearance due to reduced CYP2D6 metabolism .
  • Synthetic Accessibility : The target compound’s synthesis likely employs arylpiperazine coupling strategies similar to those in and , though the 4-fluorophenyl group may require specialized protecting groups .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。